11-Keto Oxcarbazepine
Overview
Description
11-Keto Oxcarbazepine, also known as 10,11-Dihydro-10,11-dioxo Carbamazepine, is a derivative of Oxcarbazepine . Oxcarbazepine is a medication used in the treatment of partial seizures and is classified as an anticonvulsant drug . It is a 10-keto derivative of carbamazepine, which came to the market in 2000 . The minor structural differences between oxcarbazepine and carbamazepine have led to significant differences in the induction of metabolic pathways and the metabolism of the two medications .
Molecular Structure Analysis
The molecular structure of 11-Keto Oxcarbazepine is similar to that of Oxcarbazepine, which is a structural derivative of carbamazepine, with a ketone in place of the carbon-carbon double bond on the dibenzazepine ring at the 10 position .
Scientific Research Applications
Pharmacokinetics and Drug Monitoring
Oxcarbazepine, the 10-keto analogue of carbamazepine, is primarily metabolized into its active metabolite, monohydroxylated derivative (MHD). A review highlighted that therapeutic drug monitoring of MHD is not routinely necessary but could be beneficial in specific scenarios like age extremes, pregnancy, renal insufficiency, or when assessing drug interactions or compliance (Bring & Ensom, 2008).
Biodegradation in Water Treatment
Research on the biodegradation of Oxcarbazepine and its metabolites in water treatment processes revealed the formation of various transformation products, including 11-keto-Oxcarbazepine. These findings are significant for understanding the environmental impact of these pharmaceuticals (Kaiser et al., 2014).
Effects on Sodium Concentration and Water Handling
A study on Oxcarbazepine’s effects on sodium concentration and water handling demonstrated that its intake can lead to a reduction in serum sodium levels without a significant increase in arginine vasopressin serum levels, suggesting a different mechanism than the syndrome of inappropriate secretion of antidiuretic hormone (Sachdeo et al., 2002).
Antinociceptive Effects
Oxcarbazepine has been shown to have antinociceptive effects in animal models, such as in a study where its administration led to the suppression of tooth pulp-evoked potentials in cats (Kiguchi et al., 2001).
Water Disinfection Processes
The transformation of Oxcarbazepine under various water disinfection processes like ozonation, chlorination, and UV irradiation was investigated. The study provided insights into the persistence, toxicity, and degradation pathways of Oxcarbazepine compared to carbamazepine (Li et al., 2011).
Off-Label Use
A study in Indonesia explored the off-label use of Oxcarbazepine, revealing its frequent application beyond approved indications, particularly in cases of neuropathic pain (Rahajeng et al., 2018).
Future Directions
properties
IUPAC Name |
5,6-dioxobenzo[b][1]benzazepine-11-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c16-15(20)17-11-7-3-1-5-9(11)13(18)14(19)10-6-2-4-8-12(10)17/h1-8H,(H2,16,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBHPEHRMYFCMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)C3=CC=CC=C3N2C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00202042 | |
Record name | 11-Keto oxcarbazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00202042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
11-Keto Oxcarbazepine | |
CAS RN |
537693-29-1 | |
Record name | 11-Keto oxcarbazepine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0537693291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11-Keto oxcarbazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00202042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 11-KETO OXCARBAZEPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/545F679M12 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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